4-Nitroimidazole

Description

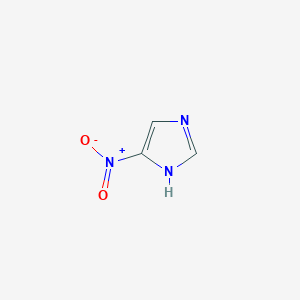

4-Nitroimidazole is a heterocyclic aromatic compound featuring a nitro group (-NO₂) at the 4-position of the imidazole ring. This structural motif confers unique physicochemical properties, such as a low pKa (8.96 ± 0.09) for the imidazole NH group , enabling it to act as a neutral ligand in physiological pH ranges (5–9) . Its bioactivity stems from nitroreductase-mediated activation under hypoxic conditions, leading to the generation of cytotoxic intermediates that disrupt microbial or cancer cell viability .

Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDWQPKRHOGLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062803 | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-38-6, 100214-79-7 | |

| Record name | 5-Nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 205086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100214797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8U32AZ5O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitroimidazole can be synthesized through the nitration of imidazole. This process typically involves the reaction of imidazole with a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the imidazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process generally includes the following steps:

Nitration: Imidazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitroimidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under certain conditions.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed:

Reduction: 4-Aminoimidazole.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of imidazole.

Applications De Recherche Scientifique

Antimicrobial Properties

4-Nitroimidazole and its derivatives have been extensively studied for their antimicrobial activities against various pathogens:

- Antibacterial Activity : this compound exhibits potent activity against anaerobic bacteria, making it a candidate for treating infections caused by these organisms. In a study involving nitroimidazole-oxazolidinone conjugates, compounds demonstrated enhanced potency against linezolid-resistant strains, suggesting that the this compound moiety significantly contributes to antibacterial efficacy .

- Antiparasitic Applications : The compound is also effective against protozoan infections. For instance, benznidazole, a derivative of nitroimidazole, has shown better parasitological cure rates in treating Chagas disease . Furthermore, this compound analogs are being explored for their potential in treating leishmaniasis and other parasitic diseases .

Antituberculosis Research

The bicyclic this compound PA-824 is currently undergoing clinical trials for tuberculosis treatment. Research indicates that its efficacy correlates better with lung pharmacokinetics than plasma levels, emphasizing the importance of lung tissue concentration in achieving therapeutic outcomes . Studies have shown that the time during which drug concentrations exceed the minimum inhibitory concentration (MIC) is crucial for its effectiveness .

Synthesis and Derivatives

Recent advancements in synthetic methodologies have led to the development of various derivatives of this compound with enhanced pharmacological profiles:

- Regioselective Synthesis : New synthetic routes have been established to produce alkylated derivatives of this compound, which exhibit improved therapeutic properties . These derivatives are being evaluated for their antibacterial, antiviral, anti-inflammatory, and anticancer activities.

- Functionalization : The construction of functionalized nitroimidazole scaffolds has opened avenues for developing new drug candidates targeting multiple therapeutic areas . This includes modifications aimed at enhancing solubility and bioavailability.

Case Studies and Research Findings

Several studies illustrate the efficacy and applications of this compound:

Mécanisme D'action

The mechanism of action of 4-Nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of DNA synthesis and function. This mechanism is particularly effective against anaerobic organisms, which have the necessary enzymes to reduce the nitro group .

Comparaison Avec Des Composés Similaires

Structure-Activity Relationships (SAR)

- Nitro Position : 4-Nitro > 5-nitro in antitubercular activity due to optimized Ddn-mediated activation .

- Substituents : Piperazine or oxadiazole moieties enhance solubility and target engagement (e.g., compound 84h , FabH IC₅₀ = 5.3 µM) .

- Bicyclic Scaffolds : Improve metabolic stability and lung bioavailability .

Activité Biologique

4-Nitroimidazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly against various pathogens and cancer cell lines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different studies, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of imidazole, a five-membered aromatic ring containing two nitrogen atoms. The nitro group at the 4-position enhances its biological activity. This compound has shown promise in various therapeutic areas, including antibacterial, antiviral, and anticancer applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : It primarily inhibits the synthesis of mycolic acids in bacterial cell walls, particularly effective against Mycobacterium tuberculosis under aerobic conditions. Under anaerobic conditions, it generates reactive nitrogen species that disrupt energy metabolism .

- Anticancer Activity : Recent studies have shown that this compound derivatives exhibit potent cytotoxic effects against several human cancer cell lines. For instance, compound 17 from a recent study inhibited proliferation in multiple cancer types with IC50 values indicating significant potency .

- Synergistic Effects : The combination of this compound with other antimicrobial agents, such as oxazolidinones, has demonstrated enhanced efficacy against resistant strains of bacteria. This synergistic activity suggests that these conjugates can be effective in treating multidrug-resistant infections .

In Vitro Studies

A series of in vitro evaluations have been conducted to assess the biological activity of this compound and its analogs:

| Compound | Target Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 17 | Various Cancer Cell Lines | 0.5 - 5.0 | Cytotoxicity |

| Bicyclic 4-Nitroimidazoles | M. tuberculosis | Varies | Mycolic acid inhibition |

| Nitroimidazole-Oxazolidinone Conjugates | C. difficile | <1.0 | Synergistic antibacterial activity |

These studies indicate that modifications to the nitroimidazole structure can lead to improved potency and selectivity against specific targets.

In Vivo Studies

In vivo pharmacokinetics and efficacy studies have also been performed:

- In murine models for tuberculosis, bicyclic 4-nitroimidazoles showed a reduction in bacterial load ranging from 0.5 to 2.3 log CFU compared to untreated controls .

- The pharmacokinetic parameters such as volume of distribution and lung exposure were found to correlate significantly with the in vivo efficacy of these compounds, suggesting that lung-targeted delivery may enhance therapeutic outcomes in pulmonary infections .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer potential of novel this compound derivatives against eight human cancer cell lines. Compound 17 was identified as the most potent, inhibiting proliferation effectively across all tested lines .

- Tuberculosis Treatment : Research on bicyclic nitroimidazoles revealed their efficacy against multidrug-resistant M. tuberculosis, with mechanisms involving both aerobic and anaerobic pathways contributing to their action .

- Synergistic Antibiotic Activity : The development of conjugates combining nitroimidazoles with oxazolidinones demonstrated a significantly enhanced effect against resistant bacterial strains, indicating a promising avenue for overcoming antibiotic resistance .

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 4-nitroimidazole derivatives?

Characterization typically involves 1H/13C NMR spectroscopy to confirm chemical environments of hydrogen and carbon atoms, LC-MS for molecular weight validation, and elemental analysis to verify purity. For example, derivatives in studies showed distinct NMR peaks for nitro and imidazole groups, with LC-MS confirming molecular weights (e.g., 510–496 g/mol) . IR spectroscopy can also identify functional groups like nitro (stretching ~1520 cm⁻¹).

Q. How can researchers optimize the synthesis of this compound derivatives to improve yields?

Key parameters include molar ratios of reactants , reaction time , and temperature . A one-pot nitration method using this compound, HNO₃, and acetic acid (1:30:30 molar ratio) at 120°C for 4 hours achieved 80.6% yield . Single-factor experiments (e.g., varying KI concentration) can further refine conditions .

Q. What solvents are optimal for dissolving this compound, and how does temperature affect solubility?

Solubility in 12 solvents (278–323 K) follows: NMP > DMF > methanol > ethanol , with mole fractions ranging from 0.00018 (toluene) to 0.07452 (NMP). Solubility increases with temperature and correlates well with the modified Apelblat equation (R² > 0.98) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE): Nitrile gloves, NIOSH-approved goggles, and lab coats.

- Ventilation: Use local exhaust to avoid dust/aerosol formation.

- Storage: Inert atmosphere at room temperature.

- Fire hazards: Use water mist or CO₂ extinguishers; toxic gases (NOₓ, HBr) may form .

Advanced Research Questions

Q. How do substituents on this compound influence its electrochemical reduction behavior?

Electrochemical studies in nonaqueous media (e.g., acetonitrile) reveal that carboxyl or methyl groups alter reduction potentials. For example, 1-methyl-4-nitro-2-carboxynitroimidazole shows distinct redox peaks due to nitro radical anion stabilization, critical for prodrug activation . Cyclic voltammetry (CV) at varying scan rates helps quantify electron transfer kinetics.

Q. What methodologies are used to evaluate this compound derivatives as antitubercular agents in preclinical models?

- Murine PK/PD models: Measure plasma exposure (AUC), tissue penetration, and bacterial load reduction. For bicyclic analogs, an AUC/MIC ratio >20 correlates with efficacy in tuberculosis models .

- Molecular docking: Predict binding to Mycobacterium tuberculosis targets (e.g., Ddn enzyme) using software like AutoDock .

Q. How can nitroreductase enzymes be screened for compatibility with this compound-based prodrugs?

Use counter-selection assays with bacterial strains (e.g., E. coli NfsA/B nitroreductases). Enzymes reducing this compound to cytotoxic metabolites are identified via IC₅₀ shifts. NfsA family enzymes show higher correlation (R² = 0.90) in sensitizing cells to this compound .

Q. What computational approaches predict the reactivity of this compound in energetic materials synthesis?

- Density functional theory (DFT): Calculates bond dissociation energies (BDEs) and detonation velocities.

- Thermal stability assays: TGA/DSC to assess decomposition thresholds (e.g., 2,4,5-trinitroimidazole stability up to 200°C) .

Methodological Notes

- Data Contradictions: Safety data (e.g., no immediate medical intervention needed ) may conflict with toxicity reports in biological studies. Always cross-reference with in vitro/in vivo toxicity assays.

- Experimental Design: For solubility studies, use laser-monitored saturation points to ensure accuracy .

- Advanced Tools: Combine LC-MS/MS for metabolite identification in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.